molecular formula C8H5ClF2O2 B2539736 2-Chloro-4,5-difluorophenylacetic acid CAS No. 883502-00-9

2-Chloro-4,5-difluorophenylacetic acid

Cat. No.: B2539736
CAS No.: 883502-00-9
M. Wt: 206.57
InChI Key: HQCLABFTLVSILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,5-difluorophenylacetic acid is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorophenylacetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method includes the reaction of 2-chloro-4,5-difluorobenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired acid . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The specific methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluorophenylacetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4,5-difluorophenylacetic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,5-difluorophenylacetic acid is unique due to the specific positioning of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(2-chloro-4,5-difluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCLABFTLVSILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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